5-Methylheptane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylheptane-3-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylheptane-3-sulfonamide typically involves the reaction of 5-Methylheptane-3-amine with sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction results in the formation of the sulfonamide bond. Common bases used in this reaction include pyridine or triethylamine .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Methylheptane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Methylheptane-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylheptane-3-sulfonamide is primarily based on its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, preventing the binding of the natural substrate and thereby inhibiting enzyme activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors .
Comparison with Similar Compounds
- 5-Methylheptane-2-sulfonamide
- 5-Methylheptane-4-sulfonamide
- Heptane-3-sulfonamide
Comparison: 5-Methylheptane-3-sulfonamide is unique due to the position of the sulfonamide group on the third carbon of the heptane chain. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as solubility and melting point .
Properties
Molecular Formula |
C8H19NO2S |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
5-methylheptane-3-sulfonamide |
InChI |
InChI=1S/C8H19NO2S/c1-4-7(3)6-8(5-2)12(9,10)11/h7-8H,4-6H2,1-3H3,(H2,9,10,11) |
InChI Key |
OQMFDLBZSLLNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.